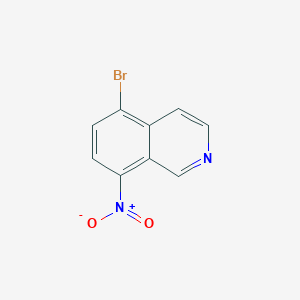
5-Bromonaphthalene-1-carbonitrile
Vue d'ensemble
Description
5-Bromonaphthalene-1-carbonitrile is a chemical compound with the molecular formula C11H6BrN and a molecular weight of 232.08 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 5-Bromonaphthalene-1-carbonitrile and similar compounds often involves copper-catalysed halide-ion ring opening of a triazine . Additionally, palladium-catalysed cyanation of the bromide has been used to synthesize naphthalene-1,8-dicarbonitrile .Molecular Structure Analysis
The InChI code for 5-Bromonaphthalene-1-carbonitrile is 1S/C11H6BrN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromonaphthalene-1-carbonitrile are not detailed in the search results, the compound’s synthesis involves reactions such as copper-catalysed halide-ion ring opening and palladium-catalysed cyanation .Physical And Chemical Properties Analysis
5-Bromonaphthalene-1-carbonitrile is a powder with a melting point of 146-148 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Crystallography
5-Bromonaphthalene-1-carbonitrile is involved in the synthesis and structural characterization of halonaphthalene derivatives. A study describes the three-step synthesis of 8-halonaphthalene-1-carbonitriles, utilizing 8-bromonaphthalene-1-carbonitrile for the palladium-catalyzed cyanation of aryl bromide to synthesize naphthalene-1,8-dicarbonitrile. The crystal structures of these compounds exhibit isomorphous orthorhombic and monoclinic symmetries, with noted disorder in the halogen atoms and nitrile groups, without intermolecular interactions between these groups (Noland, Srinivasarao, & Britton, 2011).
Chemical Properties and Reactions
Another research focus involves the exploration of the chemical reactivity and properties of derivatives of 5-bromonaphthalene-1-carbonitrile. For instance, studies have examined the nucleophilic substitution reactions between aryl-BF3K salts and lithiated bromonaphthalene derivatives, leading to the synthesis of quadruply annulated borepins. These borepins are stable, highly soluble, undergo reversible one-electron reduction, and display photoluminescence in the blue-green spectrum (Schickedanz, Radtke, Bolte, Lerner, & Wagner, 2017).
Synthesis of Novel Compounds
Further research includes the development of novel compounds using 5-bromonaphthalene-1-carbonitrile as a precursor. For example, the solvatochromic behavior of D-π-A bithiophene carbonitrile derivatives has been investigated, highlighting the impact of specific hydrogen bonding and dipolar interactions on their photophysical properties. These findings are essential for applications in materials science, particularly in designing materials with specific optical properties (Dappour, Taha, Ismail, & Abdel-Shafi, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
5-Bromonaphthalene-1-carbonitrile is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of 5-Bromonaphthalene-1-carbonitrile is the palladium catalyst used in this reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 5-Bromonaphthalene-1-carbonitrile interacts with the palladium catalyst through a process called transmetalation . In this process, the bromine atom in 5-Bromonaphthalene-1-carbonitrile is replaced by an organoboron reagent, facilitated by the palladium catalyst . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The products of this reaction can be used to synthesize various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
The products of the suzuki–miyaura coupling reaction may have various adme (absorption, distribution, metabolism, and excretion) properties depending on their chemical structure .
Result of Action
The primary result of the action of 5-Bromonaphthalene-1-carbonitrile is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Propriétés
IUPAC Name |
5-bromonaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZJIUYVNILRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562723 | |
| Record name | 5-Bromonaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromonaphthalene-1-carbonitrile | |
CAS RN |
129278-20-2 | |
| Record name | 5-Bromonaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromonaphthalene-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)




![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)


